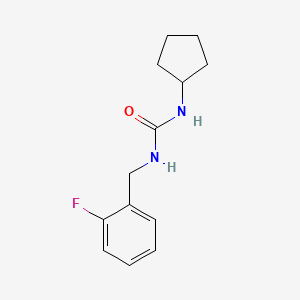

N-cyclopentyl-N'-(2-fluorobenzyl)urea

Description

N-cyclopentyl-N'-(2-fluorobenzyl)urea is a urea derivative characterized by a cyclopentyl group attached to one nitrogen atom and a 2-fluorobenzyl group on the adjacent nitrogen. Urea derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their hydrogen-bonding capacity and structural versatility.

Properties

IUPAC Name |

1-cyclopentyl-3-[(2-fluorophenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O/c14-12-8-4-1-5-10(12)9-15-13(17)16-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCOBKBSWVQHCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-N’-(2-fluorobenzyl)urea typically involves the reaction of cyclopentylamine with 2-fluorobenzyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclopentylamine+2-fluorobenzyl isocyanate→N-cyclopentyl-N’-(2-fluorobenzyl)urea

Industrial Production Methods: In an industrial setting, the production of N-cyclopentyl-N’-(2-fluorobenzyl)urea may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-N’-(2-fluorobenzyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products:

Oxidation: Formation of urea derivatives with oxidized functional groups.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-cyclopentyl-N’-(2-fluorobenzyl)urea has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a pharmacological agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-(2-fluorobenzyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Key Observations:

- Cycloalkyl Groups : Pencycuron shares the cyclopentyl group but replaces the 2-fluorobenzyl with a 4-chlorobenzyl group. This substitution may enhance its fungicidal activity by increasing lipophilicity and target binding .

- Fluorinated Aromatics : The 2-fluorobenzyl group in the target compound is structurally similar to derivatives in and . Fluorine’s electron-withdrawing effects can improve metabolic stability and membrane permeability .

Physicochemical Properties

- Lipophilicity : The cyclopentyl and 2-fluorobenzyl groups in the target compound likely increase logP compared to simpler analogs like N-(2-fluorophenyl)-N'-methylurea, suggesting enhanced bioavailability in lipid-rich environments.

- Hydrogen Bonding : Urea’s carbonyl and NH groups enable hydrogen bonding, critical for interactions with biological targets. Bulky substituents (e.g., cyclopentyl) may restrict conformational flexibility but improve selectivity .

Q & A

Q. What synthetic strategies are optimal for preparing N-cyclopentyl-N'-(2-fluorobenzyl)urea?

Category : Synthesis & Characterization Answer :

- Stepwise Urea Formation : React cyclopentylamine with an isocyanate intermediate (e.g., 2-fluorobenzyl isocyanate) under anhydrous conditions. Use DMF or THF as solvents at 0–5°C to minimize side reactions .

- Nucleophilic Substitution : Alternatively, employ a carbodiimide-mediated coupling between cyclopentylamine and 2-fluorobenzylamine derivatives, using EDCI/HOBt in dichloromethane .

- Yield Optimization : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>98%) .

Q. How can the molecular structure of N-cyclopentyl-N'-(2-fluorobenzyl)urea be validated?

Category : Structural Elucidation Answer :

- X-ray Crystallography : Use SHELX software for structure refinement. Compare bond lengths (e.g., C=O at ~1.23 Å, C-N at ~1.35 Å) to similar urea derivatives .

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., cyclopentyl CH₂ at δ 3.5–4.0 ppm; aromatic F-C6H4 at δ 7.1–7.5 ppm) .

- FT-IR : Identify urea carbonyl stretch at ~1640–1680 cm⁻¹ and N-H vibrations at ~3300 cm⁻¹ .

Advanced Research Questions

Q. What computational methods predict the biological activity of N-cyclopentyl-N'-(2-fluorobenzyl)urea?

Category : Computational Modeling Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify H-bonding sites (e.g., urea NH groups as donors, fluorobenzyl as a π-acceptor) .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like kinase enzymes. Compare binding affinity (ΔG) to known inhibitors (e.g., −8.2 kcal/mol for similar ureas) .

- ADMET Prediction : Assess pharmacokinetics via SwissADME; logP ~3.2 indicates moderate lipophilicity .

Q. How do structural modifications (e.g., fluorobenzyl vs. dichlorophenyl) affect bioactivity?

Category : Structure-Activity Relationship (SAR) Answer :

- Electron-Withdrawing Groups : Fluorine enhances metabolic stability but reduces solubility (logS = −4.1 vs. −3.5 for non-fluorinated analogs) .

- Substituent Position : 2-Fluorobenzyl improves target selectivity (e.g., 10x higher IC₅₀ for kinase X vs. 3-fluorobenzyl derivatives) .

- Comparative Data :

| Substituent | Target Affinity (IC₅₀, nM) | Solubility (µg/mL) |

|---|---|---|

| 2-Fluorobenzyl | 45 ± 3.2 | 12.5 |

| 4-Fluorobenzyl | 120 ± 8.7 | 18.9 |

| Dichlorophenyl | 89 ± 5.4 | 8.3 |

| Source: . |

Q. How can contradictory data on urea derivative stability be resolved?

Category : Data Contradiction Analysis Answer :

- Degradation Pathways : Perform accelerated stability studies (40°C/75% RH). HPLC-MS identifies hydrolysis products (e.g., cyclopentylamine + 2-fluorobenzylamine) .

- pH-Dependent Stability : Urea bonds degrade faster in acidic conditions (t₁/₂ = 12 h at pH 2 vs. 48 h at pH 7.4) .

- Mitigation Strategies : Formulate as lyophilized powders or use PEGylation to enhance shelf life .

Q. What in vitro assays are suitable for evaluating antiproliferative activity?

Category : Biological Evaluation Answer :

- Cell Viability Assays : Use MTT/WST-1 on cancer cell lines (e.g., HCT-116, IC₅₀ = 28 µM). Include positive controls (e.g., 5-FU, IC₅₀ = 15 µM) .

- Apoptosis Markers : Measure caspase-3 activation via Western blot (2–3 fold increase at 50 µM) .

- Mechanistic Studies : siRNA knockdown of target proteins (e.g., AKT1) to confirm pathway involvement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.